![molecular formula C12H21NO3 B1376918 Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1375107-55-3](/img/structure/B1376918.png)
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Vue d'ensemble
Description
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen and an oxygen atom are part of the ring system, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, starting from a linear precursor containing both nitrogen and oxygen functionalities, cyclization can be induced using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound can be used as a scaffold for the development of enzyme inhibitors or receptor modulators. Its structural features allow for specific interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The spirocyclic structure is often associated with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting snugly into the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-oxa-7-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This methyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially enhancing its selectivity in biological systems.
Propriétés
IUPAC Name |
tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKWFWSGQZKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


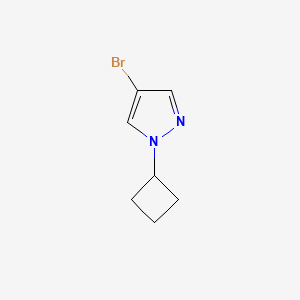
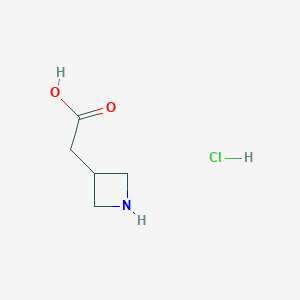
![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)




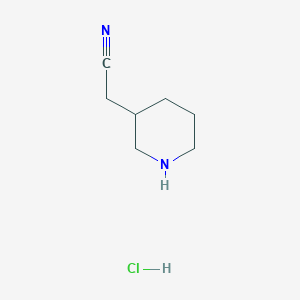
![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
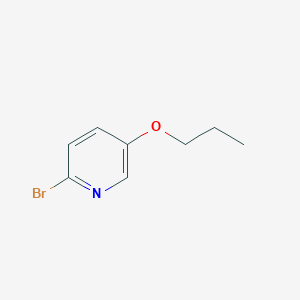

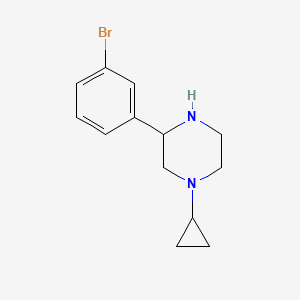

![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)
